Cas no 93144-71-9 (N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-piperidin-1-ylpropan-1-amine)

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-piperidin-1-ylpropan-1-amine structure
93144-71-9 structure
Product Name:N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-piperidin-1-ylpropan-1-amine
CAS No:93144-71-9
MF:C16H25ClN2S
MW:312.901101827621
CID:1980688
PubChem ID:3022091
Update Time:2025-04-21

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-piperidin-1-ylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-piperidin-1-ylpropan-1-amine
    • N-[2-(4-chlorophenyl)sulfanylethyl]-3-piperidin-1-ylpropan-1-amine
    • DTXCID20161788
    • DTXSID00239297
    • NM-574
    • 93144-71-9
    • 1-(3-((2-((p-Chlorophenyl)thio)ethyl)amino)propyl)piperidine
    • Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-
    • Inchi: 1S/C16H25ClN2S/c17-15-5-7-16(8-6-15)20-14-10-18-9-4-13-19-11-2-1-3-12-19/h5-8,18H,1-4,9-14H2
    • InChI Key: WNHSHVFBQQHKMW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SCCNCCCN1CCCCC1

Computed Properties

  • Exact Mass: 312.142697
  • Monoisotopic Mass: 312.142697
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.14
  • Boiling Point: 440.5°C at 760 mmHg
  • Flash Point: 220.2°C
  • Refractive Index: 1.58
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